3-Ethyl-2,3-dihydroxypentanoic acid

Description

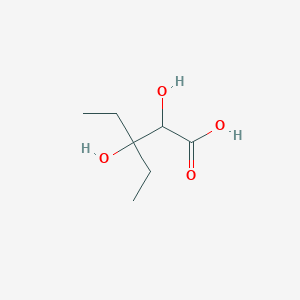

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H14O4 |

|---|---|

Molecular Weight |

162.18 g/mol |

IUPAC Name |

3-ethyl-2,3-dihydroxypentanoic acid |

InChI |

InChI=1S/C7H14O4/c1-3-7(11,4-2)5(8)6(9)10/h5,8,11H,3-4H2,1-2H3,(H,9,10) |

InChI Key |

OUNWBNJBUSXYFL-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CC)(C(C(=O)O)O)O |

Origin of Product |

United States |

Chirality and Stereoisomeric Considerations of 3 Ethyl 2,3 Dihydroxypentanoic Acid

Stereochemical Nomenclature and Designations

The systematic naming of stereoisomers of 3-Ethyl-2,3-dihydroxypentanoic acid is governed by the Cahn-Ingold-Prelog (CIP) priority rules, which provide an unambiguous method for designating the configuration of each stereocenter. fiveable.menumberanalytics.comfiveable.me A stereocenter, or chiral center, is a carbon atom bonded to four different groups. libretexts.org In the case of this compound, both the second and third carbon atoms (C2 and C3) of the pentanoic acid chain are chiral centers.

The C2 atom is bonded to a hydrogen atom, a hydroxyl group (-OH), a carboxylic acid group (-COOH), and the rest of the carbon chain. The C3 atom is bonded to an ethyl group (-CH2CH3), a hydroxyl group (-OH), the C2 part of the chain, and the rest of the carbon chain. The presence of two chiral centers means that there can be a maximum of 2^n stereoisomers, where n is the number of chiral centers. Thus, for this compound, there are 2^2 = 4 possible stereoisomers. libretexts.org

The configuration at each chiral center is assigned as either R (from the Latin rectus, for right) or S (from the Latin sinister, for left). This assignment is determined by prioritizing the four substituents attached to the chiral center based on their atomic number. fiveable.melibretexts.org The molecule is then oriented so that the lowest-priority substituent points away from the viewer. If the sequence of the remaining three substituents from highest to lowest priority is clockwise, the configuration is designated as R. If the sequence is counter-clockwise, it is designated as S. libretexts.org

The four possible stereoisomers of this compound are therefore:

(2R,3R)-3-Ethyl-2,3-dihydroxypentanoic acid

(2S,3S)-3-Ethyl-2,3-dihydroxypentanoic acid

(2R,3S)-3-Ethyl-2,3-dihydroxypentanoic acid

(2S,3R)-3-Ethyl-2,3-dihydroxypentanoic acid

When naming molecules with multiple stereocenters, the configuration of each is included in parentheses at the beginning of the IUPAC name, with the locant (the number of the carbon atom) preceding the R or S designation. saskoer.cayoutube.comwizeprep.com

Enantiomeric and Diastereomeric Forms: Synthesis and Separation Challenges

The four stereoisomers of this compound exist as two pairs of enantiomers. Enantiomers are stereoisomers that are non-superimposable mirror images of each other. libretexts.org The enantiomeric pairs are (2R,3R) and (2S,3S), and (2R,3S) and (2S,3R). Stereoisomers that are not mirror images of each other are called diastereomers. libretexts.org For example, the (2R,3R) isomer is a diastereomer of the (2R,3S) and (2S,3R) isomers.

The synthesis of a single, specific stereoisomer of this compound presents a significant chemical challenge. Non-stereoselective synthesis methods will typically produce a racemic mixture, which is an equal mixture of all four stereoisomers. To obtain a single enantiomer or diastereomer, chemists must employ stereoselective synthesis techniques or resolve the mixture of stereoisomers.

The construction of vicinal stereocenters, particularly a quaternary center like C3 in this molecule, is a complex task in organic synthesis. nih.govchemrxiv.orgrsc.org Asymmetric synthesis strategies, which use chiral catalysts or auxiliaries to control the stereochemical outcome of a reaction, are often employed. For instance, asymmetric aldol (B89426) reactions or dihydroxylation reactions could potentially be used to selectively form one diastereomer over the others.

The separation of these stereoisomers also poses considerable challenges. Enantiomers have identical physical properties, such as boiling point and solubility, in an achiral environment, making their separation by standard laboratory techniques like distillation or crystallization impossible. libretexts.org To separate enantiomers, a process called chiral resolution is necessary. A common method for resolving racemic carboxylic acids is through the formation of diastereomeric salts. libretexts.orglibretexts.org This involves reacting the racemic acid with a single enantiomer of a chiral base. The resulting salts are diastereomers and will have different solubilities, allowing them to be separated by crystallization. libretexts.orgwikipedia.org Once separated, the individual enantiomers of the acid can be regenerated.

Diastereomers, having different physical properties, can be separated by more conventional techniques such as fractional crystallization or chromatography. nih.govmdpi.com High-performance liquid chromatography (HPLC) using a chiral stationary phase is a powerful technique for separating both enantiomers and diastereomers. mdpi.comnih.gov

Impact of Stereoisomerism on Chemical Reactivity and Biological Interactions

The three-dimensional arrangement of atoms in the different stereoisomers of this compound can have a significant impact on their chemical reactivity and, most notably, their biological interactions. While diastereomers can exhibit different rates of reaction with both chiral and achiral reagents, the most profound differences are often observed in their interactions with biological systems.

Biological systems, such as enzymes and receptors, are themselves chiral. This inherent chirality means that they can differentiate between the enantiomers of a chiral molecule, often with a high degree of specificity. researchgate.net This is often described by the "three-point attachment" model, where one enantiomer can bind effectively to a receptor or enzyme active site, while its mirror image cannot. researchgate.net

This stereoselectivity has profound implications for the pharmacological and toxicological properties of chiral molecules. It is common for one enantiomer of a drug to be therapeutically active while the other is inactive or, in some cases, even toxic. researchgate.netnih.gov For example, the well-known anti-inflammatory drug ibuprofen (B1674241) exists as two enantiomers; the (S)-(+)-enantiomer is the active form. nih.gov

While specific biological studies on the stereoisomers of this compound are not widely reported in the available literature, it is a well-established principle that the different stereoisomers would be expected to exhibit distinct biological activities. Any potential therapeutic or toxic effects would likely be stereospecific, with one enantiomer or diastereomer being more potent or having a different biological profile than the others. Therefore, the synthesis and testing of each individual stereoisomer are crucial for a complete understanding of the biological properties of this compound. nih.gov

Synthetic Methodologies and Chemical Transformations of 3 Ethyl 2,3 Dihydroxypentanoic Acid

De Novo Chemical Synthesis Approaches

De novo synthesis of 3-Ethyl-2,3-dihydroxypentanoic acid would likely involve a multi-step sequence, focusing on the assembly of the carbon skeleton, introduction of the ethyl branch, and stereocontrolled formation of the vicinal diol.

Strategic Functionalization of Pentanoic Acid Scaffolds

A logical starting point for the synthesis is a five-carbon pentanoic acid backbone. A key intermediate for the introduction of the desired functionalities would be an α,β-unsaturated pentenoic acid derivative. For instance, 3-ethyl-2-pentenoic acid or its corresponding ester could serve as a crucial precursor. The double bond in this precursor provides a handle for the subsequent dihydroxylation step.

The synthesis of such an α,β-unsaturated ester could be achieved through various classical methods, such as the Horner-Wadsworth-Emmons reaction of an appropriate phosphonate with propanal, followed by further elaboration.

Stereoselective Hydroxylation Techniques for Vicinal Diols

The creation of the C2-C3 vicinal diol with specific stereochemistry is a critical step. The Sharpless asymmetric dihydroxylation is a powerful and highly predictable method for the enantioselective synthesis of vicinal diols from prochiral olefins. organic-chemistry.org This reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand to achieve high enantioselectivity. The choice of the chiral ligand, either (DHQ)2PHAL or (DHQD)2PHAL, dictates the facial selectivity of the dihydroxylation, allowing for the synthesis of specific stereoisomers. organic-chemistry.org

For an α,β-unsaturated ester precursor, such as ethyl 3-ethyl-2-pentenoate, the Sharpless dihydroxylation would be expected to yield the corresponding 2,3-dihydroxy ester with high enantiomeric excess. The reaction is typically carried out using a stoichiometric oxidant like N-methylmorpholine N-oxide (NMO) or potassium ferricyanide to regenerate the osmium catalyst. organic-chemistry.org

| Reaction | Catalyst/Ligand | Typical ee (%) |

| Asymmetric Dihydroxylation | OsO4 / (DHQ)2PHAL | >95 |

| Asymmetric Dihydroxylation | OsO4 / (DHQD)2PHAL | >95 |

This table illustrates the expected enantiomeric excess (ee) for the Sharpless asymmetric dihydroxylation of a prochiral α,β-unsaturated ester.

Other methods for dihydroxylation, such as using potassium permanganate, can also produce vicinal diols, though often with lower stereoselectivity compared to the Sharpless method. chemistrysteps.com

Incorporation of Ethyl Branching via Alkylation or Rearrangement

The introduction of the ethyl group at the C3 position can be envisioned through several synthetic routes. One approach involves the conjugate addition of an ethyl nucleophile, such as that derived from an organocuprate reagent, to an appropriate α,β-unsaturated carbonyl compound.

Alternatively, the alkylation of an enolate derived from a pentanoic acid derivative could install the ethyl group. For example, the dianion of a β-keto ester could be selectively alkylated. Research has shown that the alkylation of carboxylic acid derivatives, such as t-butyl esters, using a strong base like lithium diisopropylamide (LDA) can be effective. umw.edu

A plausible sequence could involve the alkylation of the enolate of a protected 2-hydroxypentanoic acid derivative. However, controlling the regioselectivity and stereoselectivity of such an alkylation would be a significant challenge.

Protecting Group Chemistry in Multi-step Syntheses

Given the multiple functional groups in the target molecule (a carboxylic acid and two hydroxyl groups), the use of protecting groups would be essential in a multi-step synthesis. The carboxylic acid is often protected as an ester (e.g., methyl or ethyl ester) to prevent its interference with reactions targeting other parts of the molecule. Esters are generally stable to many reaction conditions and can be readily hydrolyzed back to the carboxylic acid at the end of the synthesis.

The hydroxyl groups may also require protection, depending on the specific synthetic route. Acetals or silyl ethers are common protecting groups for diols. For instance, the vicinal diol could be protected as an acetonide by reacting it with acetone under acidic conditions. This protecting group is robust under basic and nucleophilic conditions but can be easily removed with aqueous acid.

Enzymatic Synthesis and Biotransformation Pathways

Biocatalysis offers an alternative, often highly selective, approach to the synthesis of complex organic molecules.

Biocatalytic Routes to Dihydroxy Acid Moieties

While specific enzymes for the synthesis of this compound have not been identified, the enzymatic hydroxylation of aliphatic carboxylic acids is a known transformation. Cytochrome P450 enzymes, for instance, are capable of hydroxylating unactivated C-H bonds in a regio- and stereoselective manner. nih.govresearchgate.net Through directed evolution, P450 enzymes have been engineered to hydroxylate a variety of aliphatic carboxylic acids. nih.govresearchgate.net

It is conceivable that a specifically engineered hydroxylase or a dioxygenase could be used to introduce the vicinal diol functionality onto a 3-ethylpentanoic acid precursor. Arene dioxygenases are known to catalyze the cis-dihydroxylation of aromatic rings, and engineered variants might be developed to act on aliphatic chains. rsc.org

Microorganism-Mediated Transformations for Analogous Compounds

The generation of chiral dihydroxy acids through microbial transformations represents a powerful strategy in green chemistry. While specific studies on this compound are not extensively documented, the biotransformation of structurally related molecules provides significant insights into potential synthetic routes. Microorganisms, including bacteria and fungi, are known to catalyze the oxidation of aliphatic carboxylic acids, often with high regio- and stereoselectivity.

For instance, resting cells of various bacterial and yeast strains have been successfully employed in the hydroxylation of fatty acids. Saccharomyces cerevisiae has been shown to convert oleic acid into 10-hydroxyoctadecanoic acid nih.gov. Similarly, species of Nocardia and Mycobacterium can oxidize oleic acid to 10-oxooctadecanoic acid nih.gov. These transformations highlight the capability of microbial systems to introduce hydroxyl groups into alkyl chains, a key step that could be adapted for the synthesis of this compound from precursors like 3-ethylpentanoic acid. The beta-oxidation pathway in humans is a major catabolic route for 2-ethylhexanoic acid, a structurally similar branched-chain fatty acid, leading to the formation of 2-ethyl-3-oxohexanoic acid as the dominant urinary metabolite researchgate.net. This metabolic process further underscores the biological machinery available for the oxidation of such molecules at the C3 position.

The following table summarizes representative microbial transformations of analogous aliphatic acids, indicating the potential for similar conversions leading to dihydroxylated products.

| Microorganism | Substrate | Product(s) | Reference |

| Saccharomyces cerevisiae | Oleic Acid | 10-Hydroxyoctadecanoic acid | nih.gov |

| Nocardia aurantia | Oleic Acid | 10-Oxooctadecanoic acid | nih.gov |

| Mycobacterium fortuitum | Oleic Acid | 10-Oxooctadecanoic acid | nih.gov |

| Acetic Acid Bacteria | Aliphatic Glycols | β-Hydroxybutyric acid, Glutaric acid | researchgate.net |

Engineered Enzyme Systems for Targeted Product Formation

The limitations of wild-type microorganisms, such as substrate specificity and product inhibition, can be overcome through the use of engineered enzyme systems. Modern protein engineering techniques allow for the tailoring of enzymes to catalyze specific reactions with high efficiency and selectivity, offering a promising avenue for the synthesis of complex molecules like this compound.

The stereoselective synthesis of vicinal diols, the core functional group of the target molecule, has been a significant focus of biocatalysis research. Enzyme cascades, combining the action of multiple enzymes in a single pot, have been developed for the asymmetric synthesis of aliphatic vicinal diols. These systems often utilize lyases for C-C bond formation followed by oxidoreductases for the reduction of a ketone intermediate to a diol. While direct enzymatic synthesis of this compound has not been reported, the principles of these engineered systems are directly applicable. For example, a de novo computational design approach has been successfully used to create an enzyme that catalyzes a bimolecular Diels-Alder reaction with high stereoselectivity, demonstrating the power of modern enzyme engineering to create novel catalytic functions nih.gov.

Directed evolution and rational design are key strategies in developing these bespoke biocatalysts. For instance, the Sharpless asymmetric dihydroxylation, a powerful chemical method for creating vicinal diols, has inspired the development of enzyme-catalyzed dihydroxylation reactions wikipedia.orgresearchgate.netorganic-chemistry.orgmasterorganicchemistry.comresearchgate.net. The mechanism of osmium-catalyzed dihydroxylation involves a concerted cycloaddition, which serves as a model for designing enzyme active sites capable of similar transformations wikipedia.orgmasterorganicchemistry.com.

Derivatization Strategies for Research Applications

Chemical derivatization is an essential tool for the analysis and functional study of molecules like this compound. By modifying its functional groups, researchers can enhance its volatility for gas chromatography (GC), improve its ionization for mass spectrometry (MS), or introduce chromophores for UV-Vis detection.

Esterification and Lactonization for Analytical and Functional Studies

The carboxylic acid and hydroxyl groups of this compound are primary targets for esterification. Conversion of the carboxylic acid to its corresponding ester, typically a methyl or ethyl ester, increases its volatility, making it amenable to GC analysis. This is a common strategy for the analysis of organic acids in biological samples researchgate.net. Furthermore, the chiral centers at C2 and C3 can be analyzed by chiral GC following derivatization of the hydroxyl groups to form diastereomeric esters with a chiral acylating agent nih.govresearchgate.net.

Lactonization, the intramolecular esterification between a hydroxyl group and the carboxylic acid moiety within the same molecule, is another important transformation. For this compound, lactonization could potentially occur, although the formation of a five-membered γ-lactone or a four-membered β-lactone would depend on the relative reactivity of the C2 and C3 hydroxyl groups and the stereochemistry of the molecule.

The following table provides examples of esterification methods applicable to analogous hydroxy acids.

| Derivatization Method | Reagent(s) | Purpose | Reference |

| Methyl Esterification | Diazomethane or TMS-diazomethane | GC analysis of carboxylic acids | |

| Chiral Esterification | Acetic acid/Iodine | Determination of enantiomeric composition by chiral GC | nih.gov |

| Transesterification | Zinc and Iodine | Synthesis of various esters | researchgate.net |

Formation of Ether and Amide Derivatives

The hydroxyl groups of this compound can be converted to ethers through reactions such as the Williamson ether synthesis masterorganicchemistry.com. This involves deprotonation of the hydroxyl group to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. The formation of ether derivatives can be useful for protecting the hydroxyl groups during other chemical transformations or for modifying the biological activity of the molecule.

The carboxylic acid group can be readily converted to an amide by reaction with an amine in the presence of a coupling agent. Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with 4-dimethylaminopyridine (DMAP) and 1-hydroxybenzotriazole (HOBt) are commonly used to facilitate this transformation, even with electron-deficient amines nih.govajchem-a.com. Amide formation is a fundamental reaction in medicinal chemistry for the synthesis of bioactive compounds.

Preparation of Labeled Analogs for Mechanistic Investigations

Isotopically labeled analogs of this compound are invaluable tools for elucidating reaction mechanisms and for use as internal standards in quantitative analysis. Deuterium labeling is a common strategy. For example, deuterium can be introduced at specific positions in a molecule to study kinetic isotope effects in enzyme-catalyzed reactions or to trace the fate of the molecule in metabolic studies. The synthesis of deuterium-labeled analogs of 4-oxo-2(E)-nonenal has been achieved through the reduction of intermediates with lithium aluminum deuteride, a method that could be adapted for the synthesis of deuterated this compound nih.gov.

The following table outlines general approaches for the synthesis of deuterium-labeled compounds that could be applied to this compound.

| Labeling Strategy | Reagent(s) | Application | Reference |

| Reduction with Deuteride | Lithium aluminum deuteride | Introduction of deuterium at specific positions | nih.gov |

| H/D Exchange | D2O with a metal catalyst | General deuterium labeling | |

| Labeled Precursors | Deuterated starting materials | Synthesis of specifically labeled analogs | researchgate.netprinceton.eduresearchgate.net |

Occurrence and Putative Biosynthetic Pathways of 3 Ethyl 2,3 Dihydroxypentanoic Acid

Proposed Biosynthetic Pathways from Precursor Molecules

The biosynthesis of 3-Ethyl-2,3-dihydroxypentanoic acid has not been experimentally demonstrated. However, based on established metabolic pathways for fatty acid synthesis and modification, plausible hypothetical routes can be proposed.

The biosynthesis of branched-chain fatty acids (BCFAs) is well-documented, particularly in bacteria. These pathways utilize intermediates from the degradation of branched-chain amino acids (BCAAs) such as isoleucine, leucine, and valine as primers for fatty acid synthesis.

A plausible pathway for the formation of the carbon skeleton of this compound could begin with the catabolism of isoleucine. The degradation of isoleucine produces 2-methylbutyryl-CoA, which can serve as a primer for fatty acid synthase (FASN). The elongation of this primer with a malonyl-CoA unit would result in a β-ketoacyl-ACP intermediate with an ethyl branch at the alpha position (relative to the newly added keto group).

Further processing by the fatty acid synthesis machinery, including reduction of the keto group to a hydroxyl group, dehydration to form a double bond, and subsequent reduction of the double bond, would lead to the formation of an ethyl-branched fatty acid.

The following table outlines a hypothetical integration of isoleucine catabolism with fatty acid synthesis to produce an ethyl-branched fatty acid precursor.

| Step | Reaction | Key Enzyme(s) | Precursor(s) | Product |

| 1 | Transamination of Isoleucine | Branched-chain amino acid transaminase | Isoleucine, α-ketoglutarate | α-keto-β-methylvalerate, Glutamate |

| 2 | Oxidative decarboxylation | Branched-chain α-keto acid dehydrogenase (BCKD) | α-keto-β-methylvalerate, CoA, NAD+ | 2-methylbutyryl-CoA, CO2, NADH |

| 3 | Condensation | β-ketoacyl-ACP synthase III (FabH) | 2-methylbutyryl-CoA, Malonyl-ACP | β-keto-α-ethylacyl-ACP, CO2, CoA |

| 4 | Reduction, Dehydration, Reduction | Fatty Acid Synthase (FAS) complex | β-keto-α-ethylacyl-ACP, NADPH | Ethyl-branched fatty acyl-ACP |

An alternative or subsequent biosynthetic route to introduce the dihydroxy functionality would involve the oxidation of an unsaturated precursor. This pathway would first require the synthesis of an ethyl-branched, unsaturated fatty acid. The introduction of the vicinal diol at the 2 and 3 positions could then occur through several known oxidative mechanisms.

One possibility is the epoxidation of a double bond between carbons 2 and 3 of an ethyl-branched pentenoic acid, followed by hydrolysis of the resulting epoxide. This epoxidation could be catalyzed by a cytochrome P450 monooxygenase, and the subsequent hydrolysis by an epoxide hydrolase. nih.gov This mechanism is known to produce vicinal diols from various fatty acids. nih.gov

Another potential pathway involves the action of a diol synthase. These enzymes can directly convert a double bond into a diol, and have been identified in bacteria. researchgate.net Such an enzyme could act on an appropriate unsaturated precursor to form this compound.

A third possibility is ω-oxidation followed by further modification. While typically occurring at the terminal methyl group, ω-hydroxylases can introduce hydroxyl groups at other positions. nih.gov A series of hydroxylation events on an ethyl-pentanoic acid backbone could potentially lead to the desired diol structure.

The following table summarizes the key enzymatic steps in these proposed oxidative pathways.

| Pathway | Key Reaction | Enzyme Family | Substrate Precursor | Intermediate/Product |

| Epoxidation-Hydrolysis | Epoxidation of a C2=C3 double bond | Cytochrome P450 monooxygenase | 3-Ethyl-2-pentenoic acid | 2,3-Epoxy-3-ethylpentanoic acid |

| Hydrolysis of the epoxide | Epoxide hydrolase | 2,3-Epoxy-3-ethylpentanoic acid | This compound | |

| Direct Dihydroxylation | Dihydroxylation of a C2=C3 double bond | Diol synthase | 3-Ethyl-2-pentenoic acid | This compound |

Relationship to Sugar and Carbohydrate Catabolism in Microorganisms

The formation of this compound is likely linked to the microbial catabolism of carbohydrates through pathways that generate branched-chain precursors. A putative biosynthetic route can be proposed by drawing parallels with the well-characterized biosynthesis of branched-chain amino acids like isoleucine and valine.

A key enzyme in the synthesis of these amino acids is dihydroxy-acid dehydratase (DHAD), which catalyzes the dehydration of α,β-dihydroxy acids. uniprot.orgebi.ac.uk For instance, it converts (2R)-2,3-dihydroxy-3-methylbutanoate to its corresponding α-keto acid, a precursor to valine. uniprot.org The structure of this compound suggests it could be an intermediate in a similar pathway, potentially originating from the condensation of two propionyl-CoA molecules or a propionyl-CoA and a pyruvate-derived unit, both of which are central metabolites in carbohydrate and amino acid fermentation.

The proposed precursor to this compound would be an α-acetohydroxy acid, formed by an acetohydroxyacid synthase (AHAS). This enzyme class typically condenses pyruvate (B1213749) with another α-keto acid. researchgate.net In a hypothetical pathway to our target compound, an enzyme with similar catalytic activity could condense two molecules of propionyl-CoA (derived from the catabolism of odd-chain fatty acids or certain amino acids) or condense propionyl-CoA with pyruvate. This would form a seven-carbon α,β-dihydroxy acid precursor.

Furthermore, some microbial enzymes exhibit significant catalytic promiscuity. For example, the DHAD from the archaeon Sulfolobus solfataricus can act on a variety of sugar acids, including pentonic and hexonic acids, not just its native substrates in amino acid biosynthesis. nih.gov This promiscuity supports the hypothesis that existing microbial enzymes, primarily involved in sugar or amino acid catabolism, could act on atypical substrates derived from carbohydrate metabolism to produce this compound.

The generation of the necessary precursors is directly tied to carbohydrate fermentation. Microorganisms produce short-chain fatty acids (SCFAs) like propionate (B1217596) from the breakdown of sugars. mdpi.comnih.gov The propionyl-CoA formed can then enter various metabolic routes, including pathways for the synthesis of branched-chain molecules.

Table 1: Key Enzymes in the Putative Biosynthesis of this compound

| Enzyme Class | Putative Role | Relevant Known Substrates | Relationship to Carbohydrate Catabolism |

| Acetohydroxyacid Synthase (AHAS) | Condensation of C3 units (e.g., propionyl-CoA, pyruvate) to form a C7 backbone. | Pyruvate, α-Ketobutyrate | Precursors are direct products of glycolysis and the Krebs cycle. |

| Ketoacid Reductoisomerase | Reduction of the α-keto group and isomerization to form the dihydroxy acid precursor. | α-Keto-β-hydroxy acids | Utilizes NADPH, a common reductant generated during pentose (B10789219) phosphate (B84403) pathway. |

| Dihydroxy-acid Dehydratase (DHAD) | Potential involvement in the final steps or related pathways by acting on dihydroxy acid structures. | 2,3-Dihydroxy-isovalerate, 2,3-Dihydroxy-3-methylpentanoate | Links amino acid biosynthesis pathways directly to central carbon metabolism. uniprot.orgebi.ac.uk |

Biogeochemical Cycling and Environmental Formation

The environmental presence of this compound, while not widely documented, can be inferred from the microbial degradation of both natural and anthropogenic compounds. Its formation would likely represent a transient step in the biogeochemical cycling of carbon.

Short-chain ketones, such as 3-pentanone (B124093) (diethyl ketone), are known volatile organic compounds found in agricultural soils and as emissions from landfills. uni-konstanz.de Microorganisms, particularly sulfate-reducing bacteria like Desulfosarcina cetonica, are capable of degrading these ketones. uni-konstanz.de The metabolic pathways for ketones can involve carboxylation or hydroxylation reactions, which could potentially lead to the formation of hydroxylated carboxylic acids like this compound as a metabolic intermediate before the carbon skeleton is fully mineralized to CO₂ or assimilated into biomass.

The structural complexity of this compound, specifically its ethyl branching, suggests it may be more resistant to rapid microbial degradation compared to straight-chain acids. Studies on branched aromatic alkanoic acids have shown that increased branching inhibits the rate of microbial breakdown. researchgate.net This characteristic could lead to its temporary accumulation in environments where suitable precursors are available, such as soils contaminated with solvents or areas with significant microbial fermentation activity.

Furthermore, the degradation of complex organic matter, such as lignin (B12514952) or certain lipids from plant biomass, can release a variety of branched-chain molecules. Microbial communities in soil and water would then process these compounds. Metabolomics studies of fermented foods and environmental samples frequently reveal a wide array of short-chain fatty acids and their derivatives, produced through pathways like the Ehrlich pathway from amino acids. nih.gov It is plausible that this compound could be one of the many minor metabolites formed during these complex decomposition processes, contributing to the pool of dissolved organic matter in terrestrial and aquatic ecosystems.

Table 2: Potential Environmental Sources and Sinks of this compound

| Source/Sink | Process | Precursor(s) / Product(s) | Environmental Context |

| Potential Source | Microbial degradation of ketones | Precursor: 3-Pentanone (Diethyl ketone) uni-konstanz.denih.gov | Soils, landfills, industrial wastewater |

| Potential Source | Fermentation of organic matter | Precursors: Carbohydrates, amino acids, odd-chain fatty acids mdpi.com | Gut ecosystems, anaerobic sediments, fermented foods |

| Potential Source | Incomplete degradation of branched alkanes | Precursors: Branched-chain hydrocarbons (from pollutants) | Contaminated soils and groundwater |

| Potential Sink | Complete microbial mineralization | Products: CO₂, H₂O, biomass | Most aerobic and anaerobic environments |

| Potential Sink | Further metabolic transformation | Product: Corresponding α-keto acid | Intracellular microbial metabolism |

Advanced Analytical and Spectroscopic Characterization of 3 Ethyl 2,3 Dihydroxypentanoic Acid

High-Resolution Mass Spectrometry for Structural Elucidation and Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) is an indispensable tool for the definitive determination of a compound's elemental composition. By providing a highly accurate mass measurement of the molecular ion, HRMS allows for the calculation of a unique molecular formula, a critical first step in structural elucidation. For 3-Ethyl-2,3-dihydroxypentanoic acid (C7H14O4), the expected exact mass can be calculated and compared against the experimental value obtained from an HRMS instrument, such as a time-of-flight (TOF) or Orbitrap mass analyzer.

| Ion | Calculated m/z | Observed m/z (Hypothetical) | Mass Accuracy (ppm) |

| [M-H]⁻ | 161.0819 | 161.0822 | 1.86 |

| [M+Na]⁺ | 185.0784 | 185.0781 | -1.62 |

This table presents hypothetical HRMS data for illustrative purposes.

Beyond molecular formula confirmation, tandem mass spectrometry (MS/MS) experiments are crucial for detailing the compound's structure through fragmentation analysis. While specific experimental data for this compound is not widely published, its fragmentation behavior can be predicted based on the known fragmentation of similar polyhydroxy carboxylic acids.

In negative ion mode, the deprotonated molecule [M-H]⁻ would likely undergo characteristic losses of small neutral molecules such as water (H₂O) and carbon dioxide (CO₂). Cleavage of the carbon-carbon bonds within the pentanoic acid backbone is also expected. For instance, cleavage between C2 and C3 could yield fragments corresponding to the loss of the ethyl and hydroxyl groups at C3.

In positive ion mode, particularly after derivatization (e.g., silylation), the fragmentation patterns can be even more informative. For trimethylsilyl (B98337) (TMS) derivatives of dihydroxy acids, common fragmentation pathways include the loss of a methyl group (•CH₃) from a TMS group to form a stable [M-15]⁺ ion. psu.edu Subsequent fragmentations can involve rearrangements and further losses, providing clues about the relative positions of the hydroxyl groups. The fragmentation of carboxylic acids often involves a McLafferty rearrangement if a gamma-hydrogen is available. youtube.com

Differentiation of the diastereomers of this compound by mass spectrometry alone is challenging, as diastereomers typically exhibit identical fragmentation patterns. However, when coupled with a chromatographic separation method, distinct mass spectra can be obtained for each isolated isomer.

In the context of analyzing complex mixtures, such as biological fluids or environmental samples, the coupling of liquid chromatography with high-resolution mass spectrometry (LC-HRMS) is a powerful technique. This approach allows for the physical separation of this compound from other components in the mixture prior to its detection by the mass spectrometer. The high selectivity of HRMS, combined with the retention time information from the chromatography, enables the confident identification and quantification of the target analyte even in a complex matrix. This is particularly valuable in metabolomics studies where numerous structurally similar compounds may be present.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the de novo structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework and the connectivity of atoms.

For this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments would be employed to fully assign the structure.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the ethyl groups, the proton at the C2 position, and the methylene (B1212753) protons of the C4-C5 ethyl group. The chemical shifts of the protons on carbons bearing hydroxyl groups (C2 and C3) would be in a characteristic downfield region. The presence of two chiral centers (C2 and C3) can lead to diastereotopic protons, resulting in more complex splitting patterns. The chemical shifts of hydroxyl protons are often broad and can vary with solvent, concentration, and temperature due to hydrogen bonding. nih.govnih.gov

¹³C NMR: The carbon NMR spectrum would show seven distinct resonances corresponding to each carbon atom in the molecule, including the carbonyl carbon of the carboxylic acid, which would appear at the most downfield chemical shift (typically 170-185 ppm). The carbons attached to the hydroxyl groups (C2 and C3) would resonate in the range of 60-80 ppm.

2D NMR:

COSY (Correlation Spectroscopy): This experiment would reveal the ¹H-¹H coupling correlations, confirming the connectivity of the proton network, for example, between the C2 proton and the protons on the neighboring carbons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon to which it is directly attached, allowing for the unambiguous assignment of carbon resonances based on their attached protons.

The stereochemistry of the two adjacent chiral centers (C2 and C3) can be investigated through the magnitude of the ³JHH coupling constant between the protons on these carbons. Advanced NMR techniques like Nuclear Overhauser Effect (NOE) spectroscopy can also provide through-space information about the proximity of different protons, which can help in determining the relative stereochemistry of the diastereomers.

| Position | ¹H Chemical Shift (ppm) (Predicted) | ¹³C Chemical Shift (ppm) (Predicted) | Key HMBC Correlations (Predicted) |

| 1 (COOH) | 10-12 | 175-180 | C2, C3 |

| 2 (CH-OH) | 3.8-4.2 | 70-75 | C1, C3, C4 |

| 3 (C-OH) | - | 75-80 | C1, C2, C4, C1', C2' |

| 4 (CH₂) | 1.5-1.7 | 25-30 | C2, C3, C5 |

| 5 (CH₃) | 0.8-1.0 | 10-15 | C3, C4 |

| 1' (CH₂) | 1.4-1.6 | 28-33 | C2, C3, C2' |

| 2' (CH₃) | 0.8-1.0 | 8-12 | C3, C1' |

This table presents predicted NMR data based on typical values for similar functional groups.

In cases of severe signal overlap or for complex structural problems, isotopic labeling can be a powerful strategy. By synthesizing this compound with ¹³C or ¹⁵N isotopes at specific positions, the corresponding signals in the NMR spectra can be definitively identified. For example, using a ¹³C-labeled precursor for the carboxylic acid group would result in a significantly enhanced signal for the C1 carbon in the ¹³C NMR spectrum, confirming its assignment. While a more resource-intensive approach, it provides unequivocal evidence for signal assignments.

Chromatographic and Electrophoretic Separation Methods

Due to the presence of two chiral centers, this compound can exist as a mixture of diastereomers. Chromatographic and electrophoretic methods are essential for the separation and purification of these isomers, as well as for assessing the purity of a given sample.

The separation of diastereomers is possible using standard chromatographic techniques because, unlike enantiomers, diastereomers have different physical properties, which leads to different interactions with the stationary and mobile phases. libretexts.org

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a common method for the separation of polar compounds like carboxylic acids. nih.gov A C18 stationary phase with a mobile phase consisting of an aqueous buffer and an organic modifier (like acetonitrile (B52724) or methanol) would be a typical starting point. The separation of the diastereomers of this compound would depend on the subtle differences in their polarity and three-dimensional shape. nih.gov Normal-phase HPLC could also be effective, potentially offering a different selectivity for the diastereomers. mdpi.com

Gas Chromatography (GC): For GC analysis, the carboxylic acid and hydroxyl groups of this compound must first be derivatized to increase their volatility. Common derivatization agents include silylating reagents (e.g., BSTFA) or alkylating agents to form esters. The resulting derivatives can then be separated on a GC column, often providing high resolution for isomeric separation.

Capillary Electrophoresis (CE): CE separates compounds based on their charge-to-size ratio in an electric field. As an acidic compound, this compound would be negatively charged at a pH above its pKa. The different spatial arrangements of the diastereomers can lead to slight differences in their hydrodynamic radius and effective charge, potentially allowing for their separation by CE.

The choice of separation method will depend on the specific goals of the analysis, whether it is for preparative purification of the isomers or for analytical quantification of their relative amounts. researchgate.net

Optimization of Liquid Chromatography (HPLC, UPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are fundamental for assessing the purity of this compound. The optimization of these methods is critical for achieving accurate and reproducible results. Due to the polar nature of the dihydroxy carboxylic acid structure, reversed-phase chromatography is the most common approach.

Method development focuses on several key parameters:

Stationary Phase: A C18 or C8 column is typically selected, providing a nonpolar stationary phase that interacts with the carbon backbone of the molecule.

Mobile Phase: A gradient elution using a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer is employed. The buffer is usually a weak acid, such as formic acid or acetic acid in water, to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention.

Detector: A UV detector is often used if the molecule contains a chromophore. However, for a saturated system like this compound, which lacks a strong UV chromophore, more universal detectors such as an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) are preferable. Mass Spectrometry (MS) can also be coupled with LC for definitive identification and purity assessment.

UPLC, by using smaller particle sizes in the column (sub-2 µm), offers significant advantages over traditional HPLC, including faster analysis times and higher resolution, which is crucial for separating closely related impurities.

Table 1: Optimized HPLC/UPLC Parameters for Purity Assessment

| Parameter | Optimized Condition | Rationale |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 2.1 x 50 mm, 1.8 µm) | Provides effective retention for the nonpolar aspects of the molecule. |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to ensure the analyte is in its neutral form. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic modifier to elute the compound from the column. |

| Gradient | 5% to 95% B over 5 minutes | Allows for the separation of impurities with a wide range of polarities. |

| Flow Rate | 0.4 mL/min | Typical flow rate for a UPLC system to ensure high efficiency. |

| Column Temp. | 40 °C | Reduces viscosity and improves peak shape and reproducibility. |

| Detector | ELS, CAD, or Mass Spectrometry | Universal detection is necessary due to the lack of a strong UV chromophore. |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

This compound is a non-volatile compound due to its polar hydroxyl and carboxylic acid groups. Therefore, direct analysis by Gas Chromatography (GC) is not feasible. The compound must first be chemically modified into a volatile derivative. A common derivatization technique is silylation, where reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) replace the acidic protons on the hydroxyl and carboxyl groups with trimethylsilyl (TMS) groups. jmaterenvironsci.com

Once derivatized, the now volatile TMS-ester-ether of the acid can be analyzed by GC-MS. jmaterenvironsci.com The GC separates the derivative from other components in the sample, and the mass spectrometer fragments the molecule, providing a unique mass spectrum that acts as a chemical fingerprint for identification. nih.gov

Table 2: Typical GC-MS Parameters for Derivatized Analysis

| Parameter | Condition | Purpose |

|---|---|---|

| Derivatization | BSTFA with 1% TMCS, 70°C for 30 min | Creates a volatile trimethylsilyl (TMS) derivative of the analyte. jmaterenvironsci.com |

| GC Column | DB-5ms or similar (30 m x 0.25 mm, 0.25 µm) | A nonpolar column suitable for separating a wide range of organic molecules. |

| Carrier Gas | Helium at 1 mL/min | Inert gas to carry the sample through the column. |

| Oven Program | 80°C (2 min), then ramp 5°C/min to 300°C | Gradually increases temperature to separate compounds based on boiling point. jmaterenvironsci.com |

| Injector Temp. | 300°C | Ensures rapid volatilization of the derivatized sample. jmaterenvironsci.com |

| MS Ion Source | Electron Ionization (EI) at 70 eV | Standard ionization energy for creating reproducible fragmentation patterns. nih.gov |

| Mass Range | m/z 50-550 | Scans a wide range to capture all relevant fragment ions. nih.gov |

Chiral Chromatography for Enantiomeric Separation

This compound possesses two chiral centers (at carbons 2 and 3), which means it can exist as four distinct stereoisomers (two pairs of enantiomers). The separation of these stereoisomers is crucial as they can have different biological activities. Chiral chromatography is the primary technique used for this purpose. nih.gov

This separation can be achieved using either HPLC or Capillary Electrophoresis (CE) with a chiral selector. nih.gov In HPLC, a Chiral Stationary Phase (CSP) is used. CSPs are based on chiral molecules (e.g., cyclodextrin (B1172386) derivatives, Pirkle-type phases) that are immobilized on the silica (B1680970) support. tesisenred.net The different stereoisomers of the analyte interact with the CSP with slightly different affinities, leading to their separation.

In Capillary Electrophoresis, a chiral selector, such as a modified cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin), is added to the background electrolyte. nih.gov The enantiomers form transient, diastereomeric complexes with the chiral selector, which have different mobilities in the electric field, enabling their separation. nih.govnih.gov

Table 3: Example Conditions for Chiral HPLC Separation

| Parameter | Condition | Rationale |

|---|---|---|

| Column | Chiral Stationary Phase (e.g., Cyclodextrin-based) | The chiral environment of the column allows for differential interaction with enantiomers. |

| Mobile Phase | Isocratic mixture of Hexane/Isopropanol with Trifluoroacetic Acid (TFA) | Normal-phase chromatography is often effective for chiral separations of polar analytes. TFA can improve peak shape. |

| Flow Rate | 1.0 mL/min | Standard flow rate for analytical HPLC. |

| Temperature | 25 °C | Temperature is controlled to ensure reproducible interaction kinetics. |

| Detector | UV (if derivatized with a chromophore) or MS | Detection method depends on the analyte's properties. |

Computational Chemistry and Molecular Modeling for Spectroscopic Interpretation

Computational methods are powerful tools that complement experimental data, aiding in the structural elucidation and interpretation of spectroscopic results for this compound.

Quantum Chemical Calculations for Spectral Prediction

Quantum chemical calculations, particularly using Density Functional Theory (DFT), can predict various molecular properties, including spectroscopic data. nih.govcore.ac.uk By creating a model of the this compound molecule in silico, it is possible to calculate its expected NMR chemical shifts, infrared (IR) vibrational frequencies, and Raman spectra.

These predicted spectra can be compared with experimentally obtained spectra to confirm the molecular structure. For instance, a calculated IR spectrum can help assign specific absorption bands to the vibrations of the C=O, O-H, and C-C bonds within the molecule. This process is invaluable for confirming the identity of the synthesized or isolated compound. A common level of theory used for such predictions is B3LYP with a basis set like 6-31G*. core.ac.uk

Conformational Analysis and Energy Minimization

The flexibility of this compound, due to rotation around its single bonds, means it can exist in numerous different three-dimensional shapes, or conformations. Conformational analysis is a computational process used to identify the most stable of these conformations. nih.gov

The process involves systematically rotating the bonds of the molecule and calculating the potential energy of each resulting geometry. This generates a potential energy surface (PES), where the low-energy regions correspond to stable conformations. nih.gov Energy minimization algorithms are then used to find the exact geometry of the lowest energy conformers. Understanding the preferred conformation is essential because the experimentally observed properties of the molecule are an average of the properties of its most populated conformational states. core.ac.uk

In Silico Mass Spectral Simulation

Just as quantum chemistry can predict optical spectra, computational tools can also simulate the mass spectrum of a molecule. This is particularly useful for confirming the identity of the derivatized analyte in GC-MS analysis.

Software programs can take the structure of the silylated this compound and predict how it will fragment under electron ionization. The simulation generates a theoretical mass spectrum, including the mass-to-charge ratios (m/z) and relative abundances of the expected fragment ions. This predicted spectrum can be compared directly to the experimental data from the GC-MS. A strong match provides a high degree of confidence in the compound's identification.

Table 4: Hypothetical In Silico vs. Experimental Mass Fragments for the Tri-TMS Derivative

| Predicted m/z | Observed m/z | Postulated Fragment Identity |

|---|---|---|

| 349 | 349 | [M-15]⁺ (Loss of a CH₃ group) |

| 289 | 289 | [M-75]⁺ (Loss of a C₂H₅ and O) |

| 245 | 245 | [M-119]⁺ (Loss of the COOTMS group) |

| 147 | 147 | [(CH₃)₂Si=O-Si(CH₃)₃]⁺ |

Future Research Directions and Translational Perspectives

Development of Novel Stereoselective Synthetic Routes

The precise three-dimensional arrangement of atoms in a molecule can dramatically influence its biological activity. For 3-Ethyl-2,3-dihydroxypentanoic acid, which contains multiple chiral centers, the development of stereoselective synthetic methods is paramount. Future research in this area should focus on creating synthetic pathways that allow for the controlled formation of each possible stereoisomer.

One promising avenue is the use of Evans chemistry, which has been successfully employed in the stereoselective synthesis of related hydroxy acids, such as (3S)- and (3R)-3-hydroxy-3-(2,6-dimethyl-4-hydroxyphenyl)propanoic acid. nih.gov This methodology, which utilizes chiral auxiliaries to direct the stereochemical outcome of aldol (B89426) reactions, could be adapted to control the stereocenters at both the C2 and C3 positions of the pentanoic acid backbone. The development of such routes would not only provide access to pure stereoisomers for biological evaluation but also facilitate the synthesis of analogs with modified substitution patterns.

Elucidation of Complete Biosynthetic Pathways

Understanding how this compound is produced in nature is a critical step toward harnessing its potential. While the complete biosynthetic pathway is not yet known, insights can be drawn from the well-established pathways for branched-chain amino acid and fatty acid synthesis. nih.govwikipedia.org

It is hypothesized that the biosynthesis of this compound likely begins with precursors derived from branched-chain amino acids like isoleucine. The initial steps may involve transamination and decarboxylation to form an α-keto acid intermediate. wikipedia.org Subsequent enzymatic reactions, potentially involving a ketol-acid reductoisomerase, could then introduce the hydroxyl groups at the C2 and C3 positions. nih.gov Future research should focus on identifying and characterizing the specific enzymes responsible for each step in this proposed pathway. This could involve a combination of genomic, proteomic, and metabolomic approaches in organisms that produce this or structurally similar compounds.

Advanced Mechanistic Studies on Atmospheric Formation and Degradation

Carboxylic acids are known to be present in the atmosphere and can undergo photochemical reactions that impact air quality. researchgate.netunito.it Future research should investigate the atmospheric chemistry of this compound to understand its potential role in atmospheric processes.

Studies on other functionalized carboxylic acids have shown that they can be formed through the oxidation of precursor compounds and can also be degraded by reacting with atmospheric radicals such as hydroxyl radicals. researchgate.netwhiterose.ac.ukcopernicus.org The presence of hydroxyl groups in this compound may influence its reactivity and degradation pathways. Advanced mechanistic studies, using techniques such as atmospheric simulation chambers and computational modeling, will be crucial to determine the rates and products of its atmospheric reactions. This knowledge will contribute to a more complete understanding of the sources, sinks, and transformations of organic compounds in the atmosphere.

Exploration of Biological Roles in Underexplored Systems

The biological functions of this compound are not well understood. However, the diverse biological activities of other substituted pentanoic acids and hydroxamic acid derivatives suggest that it may have interesting pharmacological properties. nih.govnih.govresearchgate.netunl.pt For instance, some pentanoic acid derivatives have shown potential as anticancer agents by inhibiting enzymes like matrix metalloproteinases (MMPs) and histone deacetylases (HDACs). nih.govnih.gov

Future research should involve screening this compound and its stereoisomers against a wide range of biological targets. This could include assays for enzyme inhibition, receptor binding, and antimicrobial activity. Given that many hydroxamic acid derivatives act as metal chelators and metalloenzyme inhibitors, it would be particularly interesting to investigate the potential of this compound to interact with metal ions and modulate the activity of metalloenzymes. researchgate.netunl.ptresearchgate.net

Computational Design and Predictive Modeling for Structure-Function Relationships

Computational methods, such as Quantitative Structure-Activity Relationship (QSAR) modeling, are powerful tools for understanding how the chemical structure of a molecule relates to its biological activity. nih.govmdpi.com These approaches can be used to guide the design of new analogs of this compound with improved properties.

Q & A

Basic Research Questions

Q. What synthetic routes are available for 3-Ethyl-2,3-dihydroxypentanoic acid, and how can stereochemical purity be ensured?

- Methodology : A plausible route involves bromination of a precursor pyrrole derivative followed by acid-catalyzed condensation with ethyl-substituted intermediates, analogous to the synthesis of BODIPY fluorophores . To ensure stereochemical purity, chiral resolution techniques (e.g., chiral HPLC) or asymmetric catalysis (e.g., Sharpless dihydroxylation) should be employed. Post-synthesis verification via -NMR and polarimetry is critical to confirm enantiomeric excess.

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodology :

- Structural Elucidation : High-resolution mass spectrometry (HRMS) for molecular formula confirmation and -NMR to resolve hydroxyl and ethyl group positions.

- Purity Assessment : Reverse-phase HPLC with UV detection (210–254 nm) or charged aerosol detection (CAD) for non-chromophoric analytes .

- Functional Group Analysis : IR spectroscopy to identify hydroxyl (3200–3600 cm) and carboxylic acid (1700–1725 cm) stretches.

Q. How can researchers mitigate decomposition or oxidation during storage?

- Methodology : Store under inert atmosphere (N) at −20°C in amber vials to prevent photodegradation. Addition of stabilizing agents like 0.1% (w/v) ascorbic acid can suppress oxidation. Regular stability testing via TLC or HPLC is advised .

Advanced Research Questions

Q. What computational methods are suitable for predicting the reactivity of this compound in aqueous environments?

- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can model acid dissociation constants (pK) and hydration effects. Solvent models (e.g., COSMO-RS) predict solubility and aggregation behavior. QSPR models, as used for pentane derivatives, may correlate structural features with stability .

Q. How can stereochemical inversion at the 2,3-diol positions be monitored during reactions?

- Methodology : Use -NMR coupling constants (-values) to track diastereomeric ratios. For dynamic systems, variable-temperature NMR or circular dichroism (CD) spectroscopy can resolve conformational changes. X-ray crystallography provides definitive stereochemical assignments .

Q. What strategies address contradictions in biological activity data for dihydroxy acids?

- Methodology :

- Assay Standardization : Validate bioactivity assays (e.g., enzyme inhibition) with positive controls like quinic acid derivatives.

- Metabolite Profiling : LC-MS/MS to identify degradation products or metabolites that may interfere with activity measurements .

- Dose-Response Curves : Use Hill slope analysis to distinguish specific vs. nonspecific effects in cell-based studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.